molecular formula C21H23NO3 B14525358 Cyano(3-phenoxyphenyl)methyl 2-ethyl-3-methylbutanoate CAS No. 62391-85-9

Cyano(3-phenoxyphenyl)methyl 2-ethyl-3-methylbutanoate

Cat. No.: B14525358
CAS No.: 62391-85-9
M. Wt: 337.4 g/mol
InChI Key: RHHPURDQEXQGRW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(3-phenoxyphenyl)methyl 2-ethyl-3-methylbutanoate involves several steps. One common method includes the reaction of 3-phenoxybenzyl alcohol with 2-ethyl-3-methylbutanoic acid in the presence of a catalyst to form the ester bond . The reaction conditions typically involve moderate temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is scaled up to handle larger quantities of reactants and products. Quality control measures, such as chromatography and spectroscopy, are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyano(3-phenoxyphenyl)methyl 2-ethyl-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites that are often more polar and less toxic than the parent compound .

Scientific Research Applications

Cyano(3-phenoxyphenyl)methyl 2-ethyl-3-methylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect . The molecular targets include specific isoforms of sodium channels that are more prevalent in insects than in mammals, making the compound selectively toxic to pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyano(3-phenoxyphenyl)methyl 2-ethyl-3-methylbutanoate is unique due to its high efficacy at low concentrations and its ability to target a broad spectrum of pests. Its chemical structure allows for greater stability and persistence in the environment compared to some other pyrethroids .

Properties

CAS No.

62391-85-9

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-ethyl-3-methylbutanoate

InChI

InChI=1S/C21H23NO3/c1-4-19(15(2)3)21(23)25-20(14-22)16-9-8-12-18(13-16)24-17-10-6-5-7-11-17/h5-13,15,19-20H,4H2,1-3H3

InChI Key

RHHPURDQEXQGRW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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